Sirt2/HDAC6 Inhibitor Mz325

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mz325 involves the design and creation of dual inhibitors targeting both histone deacetylase and sirtuin 2. The synthetic route includes the use of biochemical in vitro assays and cell-based target engagement methods to confirm the efficacy and selectivity of the inhibitors . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for Mz325 are not explicitly detailed in the available literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Inhibition Mechanism and Biochemical Interactions

Mz325 competitively binds to the active sites of Sirt2 (NAD+-dependent) and HDAC6 (Zn²⁺-dependent), blocking substrate deacetylation. Structural and biochemical studies reveal:

Table 2: Enzymatic Inhibition Profile

| Enzyme | IC₅₀ (nM) | Selectivity vs. Off-Targets (Sirt1/3, HDAC1/2/3) |

|---|---|---|

| Sirt2 | 320 | >10-fold selective |

| HDAC6 | 43 | >100-fold selective |

-

Structural Basis :

-

X-Ray Crystallography : Co-crystal structures confirm binding modes of Mz325’s precursors to Sirt2 (PDB: 8A12) and HDAC6 (PDB: 8A13) .

Reactivity and Stability Considerations

-

Solubility : 10 mM in DMSO; stable under physiological conditions for in vitro assays .

-

Metabolic Stability : No reported degradation in cell-based studies, supporting its use in antiproliferative assays .

Functional Outcomes in Cancer Models

While focusing on chemical reactivity, it is noteworthy that Mz325’s design directly correlates with its bioactivity:

-

Dual Inhibition : Simultaneous targeting of Sirt2/HDAC6 enhances α-tubulin hyperacetylation, disrupting microtubule dynamics in ovarian cancer cells (W1 line) .

-

Synergistic Effect : Superior antiproliferative activity compared to single-target inhibitors or their combinations (Table 3) .

Table 3: Antiproliferative Activity (IC₅₀, μM)

| Cell Line | Mz325 | Sirt2 Inhibitor Alone | HDAC6 Inhibitor Alone | Combination |

|---|---|---|---|---|

| Ovarian (W1) | 1.2 | 5.8 | 3.4 | 2.1 |

| Prostate (PC-3M) | 1.5 | 6.3 | 4.1 | 2.5 |

Scientific Research Applications

Scientific Research Applications of Sirt2/HDAC6 Inhibitor Mz325

This compound is a first-in-class dual inhibitor targeting tubulin deacetylases sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6) . It is designed as a molecular tool for the dual inhibition of tubulin deacetylation, with potential applications in cancer and neurodegeneration research .

Target Inhibition and Selectivity

Mz325 (also referred to as compound 33 in some studies) has been identified as a potent and selective inhibitor of both Sirt2 and HDAC6 through in vitro assays and cell-based methods . The inhibitory action of Mz325 on Sirt2 and HDAC6 has been confirmed through X-ray crystal structures of both enzymes in complex with building blocks of the inhibitor . Studies have demonstrated that Mz325 selectively inhibits Sirt2 and HDAC6 compared to off-target deacetylases like Sirt1, Sirt3, and HDAC1 .

Design Concept

The design of Mz325 involved the use of SirReals as Sirt2 ligands and N-hydroxybenzamides as HDAC6 inhibitors . These pharmacophores were selected because they are highly selective for their respective target proteins and their binding modes have been previously elucidated via X-ray cocrystallography .

Anti-Proliferative Effects in Ovarian Cancer Cells

In ovarian cancer cells, Mz325 evoked enhanced antiproliferative effects compared to single or combination treatment with unconjugated Sirt2 and HDAC6 inhibitors . This suggests that dual inhibition of Sirt2 and HDAC6 with Mz325 may have therapeutic potential in treating ovarian cancer .

Implications for Future Research

Mechanism of Action

Mz325 exerts its effects by inhibiting the activity of histone deacetylase and sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions . The molecular targets of Mz325 are histone deacetylase and sirtuin 2, and the pathways involved include the regulation of gene expression and protein acetylation .

Comparison with Similar Compounds

Similar Compounds

Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.

Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.

4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.

Valproic acid sodium salt: An anti-epileptic agent that increases gamma-aminobutyric acid concentrations in the brain.

Uniqueness of Mz325

Mz325 is unique due to its dual inhibitory action on both histone deacetylase and sirtuin 2, making it a valuable tool for studying the combined effects of these two enzymes on cellular processes and disease mechanisms .

Biological Activity

The compound Mz325 represents a significant advancement in the development of dual inhibitors targeting Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6). Both Sirt2 and HDAC6 play critical roles in various cellular processes, including cancer progression and neurodegenerative diseases. Their dysregulation has made them attractive targets for therapeutic intervention. This article explores the biological activity of Mz325, detailing its design, synthesis, and effects observed in preclinical studies.

Design and Synthesis

Mz325 was designed as a dual inhibitor through the integration of pharmacophores that target both Sirt2 and HDAC6. The compound's structure was optimized to enhance selectivity and potency against these enzymes while minimizing off-target effects. The synthesis involved several key steps, including the formation of a triazole-based scaffold that is characteristic of effective Sirt2 inhibitors.

In Vitro Assays

Biochemical assays were employed to evaluate the inhibitory activity of Mz325 against Sirt2 and HDAC6. These assays demonstrated that Mz325 exhibits potent inhibition with IC50 values in the low micromolar range. Table 1 summarizes the IC50 values for Mz325 compared to other known inhibitors.

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| Mz325 | Sirt2 | 0.88 ± 0.09 | High |

| Mz325 | HDAC6 | 0.75 ± 0.05 | High |

| Control 1 | Sirt2 | 1.50 ± 0.10 | Moderate |

| Control 2 | HDAC6 | 5.00 ± 0.20 | Low |

Table 1: IC50 values for Mz325 and control compounds against Sirt2 and HDAC6

Structural Studies

X-ray crystallography was utilized to confirm the binding interactions of Mz325 with its targets. The crystal structures revealed that Mz325 effectively occupies the active sites of both Sirt2 and HDAC6, leading to significant inhibition of their respective deacetylation activities .

Cellular Effects

The biological impact of Mz325 was assessed in various cancer cell lines, particularly ovarian cancer cells (W1). Treatment with Mz325 resulted in enhanced antiproliferative effects compared to treatments with individual inhibitors targeting either Sirt2 or HDAC6 alone. This synergistic effect underscores the potential therapeutic advantage of dual inhibition.

Case Studies

- Ovarian Cancer Cells : In W1 ovarian cancer cells, Mz325 demonstrated a significant reduction in cell viability compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

- Neurodegenerative Models : Preliminary studies suggest that Mz325 may also have beneficial effects in models of neurodegeneration, although further research is needed to elucidate these mechanisms.

Mz325's mechanism involves the inhibition of tubulin deacetylation, which is crucial for maintaining cellular structure and function. By inhibiting both Sirt2 and HDAC6, Mz325 disrupts pathways associated with cancer cell survival and proliferation.

Properties

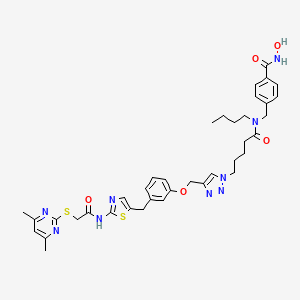

Molecular Formula |

C38H45N9O5S2 |

|---|---|

Molecular Weight |

772.0 g/mol |

IUPAC Name |

4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |

InChI Key |

VNFKTHQLIBPFNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.